N-octadecylbenzamide
Overview
Description
N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO. It is a benzamide derivative where the benzamide group is substituted with an octadecyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-octadecylbenzamide can be synthesized through the direct condensation of benzoic acid and octadecylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: N-octadecylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of octadecylamine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-octadecylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form self-assembled monolayers on surfaces, which can influence its interactions with other molecules. These interactions can affect various biological and chemical processes, including cell signaling and molecular recognition .
Comparison with Similar Compounds
- N-octadecylbenzenesulfonamide
- N-octadecylbenzylamine
- N-octadecylbenzylamide
Comparison: N-octadecylbenzamide is unique due to its specific amide functional group and long octadecyl chain. This structure imparts distinct physical and chemical properties, such as its ability to form self-assembled monolayers. Compared to similar compounds, this compound may exhibit different reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-octadecylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(27)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOYOXBRATLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404369 | |
Record name | N-octadecylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19083-52-4 | |
Record name | N-octadecylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzoyloctadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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